Manganese--nickel (1/1)
Description
Historical Context of MnNi Intermetallic Research
Research into intermetallic compounds gained significant momentum in the 20th century as scientists sought materials with improved strength, and thermal and chemical resistance. While the broader field of nickel-manganese alloys has a long history, specific focus on the equiatomic MnNi composition is closely tied to the discovery of unique functional properties. The exploration of shape memory alloys (SMAs), materials that can "remember" and return to a previous shape when subjected to a stimulus like heat, provided a major impetus. While nickel-titanium (Ni-Ti) alloys became the commercial standard for SMAs, the search for less expensive alternatives led to investigations of systems like Fe-Mn-Si researchgate.net.
A significant breakthrough in related magnetic shape memory alloys (MSMAs) occurred in 1996 with the presentation of magnetically induced deformation in Ni-Mn-Ga alloys wikipedia.org. This spurred further research into Mn-containing intermetallics, including those based on the Mn-Ni system, exploring the coupling of magnetic and structural phase transitions. More recently, the discovery of shape memory characteristics in Fe-Mn-Al-Ni systems in 2011 has continued to fuel interest in the fundamental properties of the constituent intermetallics mdpi.com.
Significance of Equiatomic Manganese-Nickel Compounds in Advanced Materials
The significance of equiatomic MnNi and related compounds lies in their versatile and tunable properties. These materials are key components in the development of advanced functional materials. Their primary importance stems from their exhibition of the shape memory effect, which allows for applications in actuators, sensors, and smart devices researchgate.netwikipedia.org.
Beyond mechanical applications, MnNi systems are gaining prominence in catalysis. The synergistic effects between manganese and nickel create highly active sites for electrochemical reactions. Recent studies have highlighted the potential of materials like Manganese Nickel-Layered Double Hydroxide (MnNi-LDH) as efficient and cost-effective electrocatalysts for water splitting, a critical process for renewable energy production acs.orgacs.org. The combination of high strength, good corrosion resistance, and excellent thermal conductivity also makes Mn-Ni alloys valuable in various industrial settings domadia.net.
Structure
2D Structure
Properties
CAS No. |
12263-28-4 |
|---|---|
Molecular Formula |
MnNi |
Molecular Weight |
113.631 g/mol |
IUPAC Name |
manganese;nickel |
InChI |
InChI=1S/Mn.Ni |
InChI Key |
ZAUUZASCMSWKGX-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Ni] |
Origin of Product |
United States |
Fundamental Properties of Equiatomic Mnni
Crystal Structure and Phase Stability
Equiatomic MnNi is known to crystallize in a tetragonal P4/mmm space group structure. materialsproject.org A defining characteristic of this system is its ability to undergo a martensitic phase transformation. This is a diffusionless, first-order solid-state phase transition that occurs through the cooperative movement of atoms researchgate.netyoutube.com.
At higher temperatures, the material exists in a parent phase, typically a cubic austenite (B1171964) structure. wikipedia.org Upon cooling, it transforms into a lower-symmetry martensite (B1171850) phase, which has a tetragonal geometry. wikipedia.org This transformation is reversible; heating the martensite phase will cause it to revert to the austenite phase. The stability of these phases and the temperatures at which the transformation occurs are crucial for applications like shape memory alloys and can be influenced by factors such as composition and processing researchgate.netresearchgate.net.
Magnetic and Electronic Properties
The equiatomic MnNi intermetallic is a ferromagnetic material. wikipedia.orgresearchgate.net Its magnetic properties are intrinsically linked to its crystal structure. The martensitic phase transformation can significantly alter the magnetic exchange interactions due to changes in the lattice parameters, leading to phenomena such as the inverse magnetocaloric effect observed in related Ni-Mn-based alloys nih.gov.
A particularly important property is the magnetic shape memory effect (MSME), where the application of a magnetic field in the martensitic state can induce large, reversible strains. wikipedia.org This occurs not through the rotation of magnetization vectors within crystal cells, but by the geometric reorientation of the tetragonal martensite cells themselves. wikipedia.org Electronic structure calculations show that MnNi is metallic, and its properties are governed by the d-electrons of the manganese and nickel atoms materialsproject.org.
Mechanical and Thermal Properties
Manganese-nickel alloys are recognized for their high strength and hardness compared to their constituent metals. domadia.netazom.com The intermetallic nature of equiatomic MnNi contributes to these properties. However, like many intermetallic compounds, it can also exhibit brittleness, which presents a challenge for processing and applications azom.com.
The mechanical properties are dominated by the shape memory effect and the superelasticity associated with the reversible martensitic transformation. mdpi.com These alloys also possess good thermal conductivity. domadia.net The table below summarizes some of the key physical properties of equiatomic MnNi.
| Property | Value | Source(s) |
| Compound Formula | MnNi | americanelements.com |
| Appearance | Silvery metallic solid | americanelements.com |
| Crystal Structure | Tetragonal (P4/mmm) | materialsproject.org |
| Density | 7.08 g/cm³ | americanelements.com |
| Mn-Ni Bond Length | 2.52 Å | materialsproject.org |
| Solubility in Water | Insoluble | americanelements.com |
Phase Transformations in Manganese Nickel 1/1 Systems
Martensitic Transformations in MnNi Alloys
Martensitic transformations are diffusionless, shear-dominant structural phase transitions that involve the coordinated movement of atoms. conicet.gov.ar In MnNi alloys and steels containing these elements, these transformations are a key mechanism for achieving unique mechanical properties.
Stress-Induced and Strain-Induced Martensitic Mechanisms in MnNi-Containing Steels (e.g., γ→ε→α', γ→α')
In austenitic steels containing manganese and nickel, the application of mechanical stress or strain can induce a transformation from the face-centered cubic (fcc) austenite (B1171964) (γ) phase to a more stable martensitic phase. This transformation is a cornerstone of the transformation-induced plasticity (TRIP) effect, which leads to enhanced strength and ductility. mdpi.com The transformation pathway can be direct, from austenite to body-centered cubic or body-centered tetragonal (bcc/bct) α'-martensite (γ→α'), or it can proceed through an intermediate hexagonal close-packed (hcp) ε-martensite phase (γ→ε→α'). mdpi.com
The specific pathway is highly dependent on the steel's chemical composition, the deformation temperature, and the applied strain rate. mdpi.comresearchgate.net Stress-induced martensite (B1171850) forms when the applied stress is below the yield strength of the austenite, while strain-induced martensite forms during plastic deformation. mdpi.com The formation of ε-martensite is generally favored at lower temperatures and can act as a precursor for the nucleation of α'-martensite. mdpi.com The presence of interstitial elements like carbon and nitrogen also plays a crucial role; for instance, carbon has a stronger austenite-stabilizing effect than nitrogen, influencing the amount of strain-induced α'-martensite formed. bohrium.com
| Transformation Pathway | Description | Influencing Factors |
| γ → α' | Direct transformation from austenite (fcc) to α'-martensite (bcc/bct). | Chemical composition, temperature, plastic strain. mdpi.com |
| γ → ε → α' | Two-step transformation where austenite (fcc) first transforms to ε-martensite (hcp), which then transforms to α'-martensite (bcc/bct). | Low stacking fault energy, low temperatures. mdpi.com |
Microscopic Mechanisms of Martensitic Nucleation and Growth in MnNi Systems
The nucleation of martensite is a complex process that is believed to initiate at crystalline defects. northwestern.edu A proposed general mechanism suggests that the first step in martensitic nucleation is faulting on close-packed planes, with the necessary displacements being derived from existing defects like dislocations. northwestern.edu For the fcc to hcp transformation, the spontaneous formation of a martensitic embryo can occur when the stacking fault energy decreases with increasing fault thickness, a condition that can be met by the dissociation of a group of dislocations. northwestern.edu
In-situ transmission electron microscopy (TEM) studies have provided direct evidence of these mechanisms. For instance, in Fe-Mn-Cr-Si-Ni alloys, ε-martensite has been observed to nucleate at the top of overlapping stacking fault bands where an ordered array of Shockley partial dislocations exists. researchgate.net The growth of martensite then proceeds through the propagation of these faults. researchgate.net In nanocrystalline NiTi, a model system for studying martensitic transformations, in-situ TEM has shown the nucleation of thin martensitic lamellae that grow in number and thickness with increasing stress. youtube.com This process is perfectly reversible upon unloading, highlighting the elastic nature of the transformation at the nanoscale. youtube.com
Crystallographic Orientation Relationships in MnNi Martensitic Transformations
A defining characteristic of martensitic transformations is the existence of a specific crystallographic relationship between the parent (austenite) and product (martensite) phases. conicet.gov.ar This orientation relationship (OR) dictates the alignment of specific crystallographic planes and directions in the two lattices. Several classical ORs have been identified in metallic systems, including:
Bain: This model proposes that a bcc lattice can be obtained from an fcc lattice by a compression along one axis and an expansion along the other two. conicet.gov.ar
Kurdjumow-Sachs (K-S): This relationship is defined by the parallelism of a close-packed plane and a close-packed direction in both phases.
Nishiyama-Wassermann (N-W): Similar to K-S, this OR involves the parallelism of close-packed planes but with a different alignment of directions within those planes.
Pitsch: This relationship is another variant that describes the orientation between fcc and bcc/bct lattices. conicet.gov.ar
Greninger-Troiano (G-T): This OR is an intermediate relationship between the K-S and N-W relationships. conicet.gov.ar
In an Fe-Mn-Al-Ni alloy exhibiting a transformation from a bcc (α) parent phase to an fcc (γ) product phase, the Pitsch relationship was found to be the most suitable descriptor of the experimentally observed orientations. conicet.gov.ar This finding supports a dislocation-based heterogeneous transformation mechanism. conicet.gov.ar The specific OR that dominates can be influenced by factors such as alloy composition and whether the transformation is induced thermally or by stress. conicet.gov.ar
| Orientation Relationship | Key Features |
| Bain | Defines a specific lattice correspondence between fcc and bcc structures. conicet.gov.ar |
| Kurdjumow-Sachs (K-S) | Parallelism of {111}γ and {110}α' planes, and <110>γ and <111>α' directions. |
| Nishiyama-Wassermann (N-W) | Parallelism of {111}γ and {110}α' planes, and <112>γ and <110>α' directions. |
| Pitsch | Found to be suitable for the α → γ transformation in an Fe-Mn-Al-Ni alloy. conicet.gov.ar |
| Greninger-Troiano (G-T) | An intermediate relationship between K-S and N-W. conicet.gov.ar |
Magnetostructural Phase Transitions in MnNi Compounds
In many MnNi-based intermetallic compounds, the magnetic and structural transitions are strongly coupled, leading to magnetostructural phase transitions. This coupling gives rise to a range of interesting physical phenomena, including the magnetocaloric effect and giant magnetoresistance. nih.gov
Coupling of Magnetic and Structural Transitions in MnNi-Based Alloys
The interplay between magnetism and crystal structure is a hallmark of many Mn-Ni-based Heusler alloys and related compounds. nih.govtudelft.nl In these materials, a structural transformation, often from a high-temperature, high-symmetry austenitic phase to a low-temperature, lower-symmetry martensitic phase, can coincide with a magnetic ordering transition (e.g., paramagnetic to ferromagnetic or antiferromagnetic). nih.govtudelft.nl This coupling can be tuned by altering the chemical composition. For example, in MnCoGe alloys, substituting Cr for Mn can be used to make the magnetic and structural transitions coincide, resulting in a single first-order magnetostructural transition. tudelft.nl
The nature of the magnetic coupling, whether ferromagnetic or antiferromagnetic, is sensitive to the interatomic distances between magnetic atoms, which are altered during the structural transformation. researchgate.net For instance, in Mn-Ni-Al alloys, the Mn-Mn exchange interaction can be either ferromagnetic or antiferromagnetic depending on the lattice parameter. researchgate.net The coupling can also be influenced by interfacial strain in thin-film heterostructures, where a structural phase transition in an adjacent material can induce strain in the magnetic layer, thereby altering its magnetic properties.
First-Order vs. Second-Order Phase Transition Characteristics in MnNi Magnetostructural Phenomena
Magnetostructural transitions in MnNi-based systems can be either first-order or second-order in nature. A first-order transition is characterized by a discontinuous change in the order parameter (e.g., magnetization) and is often accompanied by thermal hysteresis and phase coexistence. nih.govaps.org In contrast, a second-order transition involves a continuous change in the order parameter and typically does not exhibit hysteresis.
The order of the phase transition can be influenced by factors such as composition and the application of an external magnetic field. In the Mn₁₋ₓCoₓNiGe system, for instance, the magnetic phase transition changes from a first-order magnetostructural transition (paramagnetic to antiferromagnetic) for low Co concentrations to a second-order isostructural transition (paramagnetic to ferromagnetic) at higher Co concentrations. ioffe.ru Similarly, in some materials, an applied magnetic field can drive the transition from first-order to second-order at a tricritical point. aps.org
The distinction between first- and second-order transitions is crucial for applications. First-order transitions are often associated with large changes in physical properties, such as a giant magnetocaloric effect, but the accompanying hysteresis can lead to energy losses. aps.org Therefore, a significant research effort is focused on tuning these materials to exhibit first-order transitions with minimal hysteresis. aps.org
| Transition Order | Characteristics | Influencing Factors |
| First-Order | Discontinuous change in magnetization, thermal hysteresis, phase coexistence. nih.govaps.org | Composition, applied magnetic field. ioffe.ruaps.org |
| Second-Order | Continuous change in magnetization, no hysteresis. | Composition, applied magnetic field. ioffe.ruaps.org |
Order-Disorder Phase Transitions in MnNi Systems
The Manganese-Nickel (MnNi) system, particularly in its equiatomic composition, is characterized by significant phase transformations driven by temperature. These transformations involve the arrangement of manganese and nickel atoms within the crystal lattice, leading to changes in the material's crystal structure and properties. A key phenomenon in this system is the order-disorder transition, where the alloy shifts between a state of random atomic arrangement at high temperatures and a highly ordered atomic configuration at lower temperatures.
The most prominent order-disorder transition in the equiatomic Manganese-Nickel (1/1) alloy involves the formation of the L1₀ ordered phase. This phase is of significant interest due to its influence on the material's magnetic and mechanical properties. The L1₀ structure is a chemically ordered phase with a face-centered tetragonal (fct) crystal structure.
At elevated temperatures, typically above 800°C, the equiatomic MnNi alloy exists as a single, disordered face-centered cubic (fcc) phase. researchgate.net In this disordered state, the manganese and nickel atoms are distributed randomly across the available lattice sites. As the alloy is cooled or annealed at specific temperatures, a transformation to the ordered L1₀ structure occurs. This ordering process is an exothermic reaction and has been observed to take place in the temperature range of 300–400°C in materials processed through methods like mechanical alloying. youtube.com Thermodynamic assessments also identify the L1₀ phase, referred to as βMnNi, as a stable intermetallic compound at temperatures around 500°C. researchgate.net The L1₀ ordered phase is also sometimes designated as the θ-MnNi phase. researchgate.net
The L1₀ structure itself is characterized by alternating planes of manganese and nickel atoms stacked along the c-axis of the unit cell. This ordered arrangement breaks the cubic symmetry of the high-temperature disordered phase, resulting in a tetragonal distortion. This distortion is quantified by the c/a ratio of the lattice parameters, where 'c' is the lattice parameter along the unique axis and 'a' is the parameter in the basal plane. For an ideal cubic structure, the c/a ratio is 1, whereas for the L1₀ MnNi phase, this ratio deviates from unity.
The degree of atomic ordering is described by the long-range order (S) parameter. researchgate.netresearchgate.net An S value of 1 signifies a perfectly ordered crystal, where all manganese and nickel atoms occupy their designated sublattices correctly. Conversely, an S value of 0 represents a completely random solid solution, corresponding to the disordered high-temperature phase. The transition from the ordered L1₀ state to the disordered cubic phase is a first-order phase transformation. researchgate.net
The structural ordering has a notable impact on the magnetic properties of the MnNi alloy. The disordered fcc phase and the ordered L1₀ phase exhibit different magnetic behaviors. Research indicates that the process of structural ordering from the disordered state to the L1₀ phase leads to an increase in remnant magnetization and a decrease in coercivity. youtube.com
Table 1: Structural Parameters of Disordered and Ordered Phases in Equiatomic MnNi
The following table presents typical structural characteristics for the Manganese-Nickel (1/1) alloy in its disordered and L1₀ ordered states based on research findings.
| Phase | Crystal Structure | State | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | c/a Ratio | Reference |
| High-Temperature Phase | Face-Centered Cubic (fcc) | Disordered | ~3.66 | ~3.66 | 1 | youtube.com |
| βMnNi (θ-MnNi) | Face-Centered Tetragonal (fct) - L1₀ | Ordered | ~3.72 | ~3.53 | ~0.95 | youtube.comresearchgate.net |
Magnetic Phenomena and Spin Configurations in Manganese Nickel 1/1 Compounds
Fundamental Magnetic States and Orderings in MnNi Systems
The magnetic properties of manganese-nickel systems are highly dependent on their composition and atomic arrangement. In the equiatomic MnNi alloy, different magnetic orderings can be observed, influenced by the degree of atomic order.
Ferromagnetism in MnNi Alloys
Ferromagnetism, a state where magnetic moments align in parallel, is a prominent feature in certain Mn-Ni alloys. doitpoms.ac.uk In disordered Ni-Mn alloys, the presence of short-range order can explain the relationship between saturation magnetization and concentration. cdnsciencepub.comresearchgate.net For instance, a study of nickel-manganese alloys with up to 40 atomic percent manganese demonstrated that the degree of long-range order, influenced by heat treatment, directly impacts the ferromagnetic properties. cdnsciencepub.comresearchgate.net The effective magnetic moment of manganese atoms within a nickel lattice has been deduced to be approximately 3.4 Bohr magnetons. cdnsciencepub.comresearchgate.net In some cases, doping with other elements can induce or modify the ferromagnetic ordering. researchgate.net
In the broader context of Ni-Mn based alloys, such as Ni-Mn-Ga, ferromagnetism is a key component of their shape memory properties. bohrium.com The magnetic coupling between manganese atoms plays a crucial role, with Mn atoms at different lattice sites potentially exhibiting either ferromagnetic or antiferromagnetic coupling. bohrium.com For example, in off-stoichiometric Ni-Mn-Ga alloys, Mn atoms at Ga sites that are nearest neighbors to properly sited Mn atoms couple antiferromagnetically, while those neighboring Mn at Ni sites couple ferromagnetically. bohrium.com
| Alloy System | Key Findings on Ferromagnetism | Reference |
| Disordered Ni-Mn Alloys | Saturation magnetization is explained by short-range order. | cdnsciencepub.comresearchgate.net |
| Ni-Mn Alloys (up to 40% Mn) | Long-range order, controlled by heat treatment, affects ferromagnetism. | cdnsciencepub.comresearchgate.net |
| Ni-Mn-Ga Alloys | Magnetic coupling of Mn atoms at different sites determines ferromagnetic behavior. | bohrium.com |
Antiferromagnetism and Non-Collinear Antiferromagnetism in MnNi Compounds
Antiferromagnetism, where neighboring magnetic spins align in opposite directions, is a significant characteristic of manganese-rich Mn-Ni alloys. researchgate.netroyalsocietypublishing.org This antiferromagnetic ordering is often associated with structural changes in the alloy. royalsocietypublishing.org In some instances, as the concentration of manganese increases, a transition from ferromagnetic to antiferromagnetic behavior is observed. researchgate.net The interaction between manganese atoms becomes predominantly antiferromagnetic as their concentration increases. researchgate.net
Non-collinear antiferromagnetism, a more complex arrangement where the magnetic moments are not simply parallel or antiparallel, arises from geometric frustration in the crystal lattice. aps.orgaps.org This type of magnetic ordering has been observed in compounds like Mn3NiN, which exhibits a non-collinear antiferromagnetic structure. aps.orgaps.org Such structures can lead to interesting physical phenomena, such as a large anomalous Hall effect that is not proportional to the net magnetization. aps.orgaps.org The study of the spin structure of antiferromagnetic Ni50Mn50 thin films has been a subject of interest for understanding the exchange coupling in magnetic devices. mpg.de
The exchange bias effect, a phenomenon that occurs at the interface between a ferromagnet and an antiferromagnet, is another important aspect related to antiferromagnetism in Mn-Ni systems. numberanalytics.com This effect can lead to a shift in the magnetic hysteresis loop and is crucial for applications in magnetic storage and spintronics. numberanalytics.comyoutube.com Nitrogen-based magneto-ionic manipulation has been shown to enhance the exchange bias in CoFe/MnN heterostructures. nih.gov
| Compound/Alloy | Magnetic State | Key Characteristics | Reference |
| Mn-rich Mn-Ni alloys | Antiferromagnetic | Associated with structural changes. | researchgate.netroyalsocietypublishing.org |
| Ni50Mn50 thin films | Antiferromagnetic | Studied for understanding exchange coupling. | mpg.de |
| Mn3NiN | Non-collinear Antiferromagnetic | Exhibits a large anomalous Hall effect. | aps.orgaps.org |
| CoFe/MnN | Antiferromagnetic/Ferromagnetic | Shows tunable exchange bias. | nih.gov |
Ferrimagnetic States in Manganese-Nickel Compounds
Ferrimagnetism is a magnetic ordering where there are two or more different types of magnetic ions with opposing magnetic moments of different magnitudes, resulting in a net magnetic moment. wikipedia.org While less common than ferromagnetism and antiferromagnetism in the Mn-Ni system, ferrimagnetic states can arise under specific conditions. For instance, in certain (Ni,Co)MnGa Heusler alloys, increasing Mn-disorder can lead to a transition from ferromagnetic to ferrimagnetic ordering. bohrium.com This occurs because the disorder creates inequivalent Mn sites that align antiparallel to each other. bohrium.com
The substitution of Mn2+ ions in manganese ferrite (B1171679) (MnFe2O4) with Ni2+ ions can also influence the magnetic properties, with the resulting Mn-Ni ferrite nanoparticles exhibiting characteristics typical of ferrimagnetic materials. mdpi.com
Magnetic Phase Transitions in MnNi Systems
Manganese-nickel alloys can undergo various magnetic phase transitions, which are transformations from one magnetic state to another, often induced by changes in temperature or an external magnetic field.
Metamagnetic Transitions in MnNi-Based Alloys
A metamagnetic transition is a sharp, field-induced transition from a less magnetic state (like antiferromagnetic or paramagnetic) to a more magnetic state (like ferromagnetic). This phenomenon has been observed in Mn-rich Ni-Mn-Sn alloys. researchgate.net In these alloys, a magnetic field can induce a martensitic transformation, which is accompanied by a significant change in magnetization. researchgate.net For example, the Ni37Mn54Sn9 alloy shows a large magnetization change of 44 Am²/kg across its martensitic transformation. researchgate.net Similarly, Ni43Mn45SmSn11 exhibits a metamagnetic behavior, where a magnetic field induces a transition from a weak magnetic state to a strong magnetic state. mdpi.com
Influence of Temperature and Magnetic Field on Magnetic Transitions in MnNi
Both temperature and magnetic fields are critical parameters that can drive magnetic phase transitions in Mn-Ni systems. The Néel temperature (TN) is the critical temperature above which an antiferromagnetic material becomes paramagnetic. wikipedia.org For Mn-rich Mn-Ni alloys, the disappearance of long-range antiferromagnetic ordering is correlated with a martensitic transformation from a face-centered-tetragonal to a face-centered-cubic structure as the temperature changes. royalsocietypublishing.org
The application of an external magnetic field can suppress complex antiferromagnetic states and induce transitions to a forced ferromagnetic state. aps.org This field-induced transition is often accompanied by a significant magnetoresistance effect. aps.org In some cases, the ferromagnetic state induced by a magnetic field can be irreversible at low temperatures. aps.org The interplay between temperature and magnetic field can lead to complex magnetic phase diagrams, as seen in compounds where competing exchange interactions and crystal electric field effects are present. aps.org
The Curie temperature (TC) is the temperature above which a ferromagnetic material loses its permanent magnetic properties. doitpoms.ac.uk The Curie-Weiss law describes the temperature dependence of magnetic susceptibility in the paramagnetic region above TC. doitpoms.ac.uk
| Alloy System | Type of Transition | Inducing Factor(s) | Key Observation | Reference |
| Mn-rich Ni-Mn-Sn | Metamagnetic | Magnetic Field | Field-induced martensitic transformation with large magnetization change. | researchgate.net |
| Ni43Mn45SmSn11 | Metamagnetic | Magnetic Field | Transition from weak to strong magnetic state. | mdpi.com |
| Mn-rich Mn-Ni alloys | Antiferromagnetic to Paramagnetic | Temperature | Disappearance of antiferromagnetic order correlated with martensitic transformation. | royalsocietypublishing.org |
| TbNi | Antiferromagnetic to Ferromagnetic | Magnetic Field | Suppression of complex antiferromagnetic states and significant magnetoresistance. | aps.org |
Magnetocaloric Effect in Manganese-Nickel (1/1) Systems
The magnetocaloric effect (MCE) is a magneto-thermodynamic phenomenon in which a magnetic material undergoes a change in temperature upon the application or removal of a magnetic field. researchgate.net This effect is the basis for magnetic refrigeration, an environmentally friendly and potentially more efficient alternative to conventional vapor-compression cooling. diva-portal.orgresearchgate.net
The origin of the magnetocaloric effect in MnNi-based materials is deeply rooted in the strong coupling between the magnetic and lattice degrees of freedom. diva-portal.org This interaction becomes particularly pronounced during a magnetostructural transition (MST), where a change in the crystal structure is coupled with a magnetic phase transition. diva-portal.org The application of a magnetic field can induce a significant change in the magnetic entropy of the material, which, under adiabatic conditions, leads to a change in its temperature. aps.org
In many MnNi-based systems, the MCE is associated with a first-order phase transition, often a martensitic transformation from a high-temperature austenite (B1171964) phase to a low-temperature martensite (B1171850) phase. acs.org For instance, in MnNiSi-based alloys, a structural transition from a high-temperature Ni2In-type hexagonal structure to a low-temperature TiNiSi-type orthorhombic structure is observed. researchgate.netaps.org The magnetic properties of these two phases are distinctly different, and this difference is a key parameter for the material's functionality in magnetic cooling. diva-portal.org The magnetic properties of the MnNiSi system are highly sensitive to the Mn-Mn interatomic distance, and therefore, the structural phase change directly influences the magnetic exchange parameters of the system. diva-portal.org
The substitution of other elements, such as Co, Fe, Ge, and Al, into the MnNi matrix can be used to tune the transition temperatures and enhance the magnetocaloric properties. researchgate.netaps.orgresearchgate.net For example, the substitution of Co for Ni in MnNiGe alloys can induce a metamagnetic transition from an antiferromagnetic to a ferromagnetic state, contributing to the MCE. researchgate.net
A key factor for achieving a giant magnetocaloric effect (GMCE) is the occurrence of a first-order magnetostructural transition, where a structural and a magnetic phase transition coincide. diva-portal.org This coupling leads to a large and sharp change in magnetization at the transition temperature, which in turn results in a significant change in magnetic entropy. The temperature hysteresis observed in the magnetization of many MnNi-based compounds is a clear indicator of the first-order nature of the phase transition. diva-portal.org
Materials exhibiting a GMCE are highly sought after for room-temperature magnetic refrigeration. diva-portal.org In (MnNiSi)₁₋ₓ(FeCoGa)ₓ alloys, a giant MCE is observed due to a coupled first-order magnetostructural transition from a paramagnetic hexagonal structure to a ferromagnetic orthorhombic structure. researchgate.net Similarly, in Mn₀.₆Ni₁₋ₓSi₀.₆₂Fe₀.₄CoₓGe₀.₃₈ high-entropy alloys, magnetostructural first-order phase transitions from a high-temperature Ni₂In-type phase to a low-temperature TiNiSi-type phase lead to giant magnetocaloric effects. aps.org
The table below presents some of the remarkable magnetocaloric properties observed in various MnNi-based alloys.
Table 1: Magnetocaloric Properties of Selected MnNi-Based Alloys
| Compound | Transition Temperature (K) | Magnetic Field Change (T) | Max. Entropy Change (J kg⁻¹ K⁻¹) | Adiabatic Temp. Change (K) | Ref. |
|---|---|---|---|---|---|
| (MnNiSi)₀.₈₅(FeCoGa)₀.₁₅ | 323 | 5 | ~25 | - | researchgate.net |
| (MnNiSi)₀.₈₄(FeCoGa)₀.₁₆ | 281 | 5 | ~31.1 | - | researchgate.net |
| Mn₀.₆Ni₀.₆Si₀.₆₂Fe₀.₄Co₀.₄Ge₀.₃₈ | 309 | 5 | 48.5 | 8.6 | aps.org |
| Mn₀.₈Co₀.₄Ni₀.₈Ge₀.₇₅Si₀.₂₅ | 264 | 5 | -53.7 | 1.08 (at 1.5 T) | aps.org |
| Mn₅₀Ni₄₁Sn₉ | Room Temp | 5 | ~6.5 | - | acs.org |
It is important to note that some MnNi-based alloys, such as those in the Ni-Mn-Sn system, can exhibit an inverse magnetocaloric effect, where the material cools upon the application of a magnetic field. acs.orgarxiv.orgnih.gov This phenomenon also originates from a martensitic phase transformation that modifies the magnetic exchange interactions due to changes in lattice parameters. acs.orgnih.gov
Spintronic Properties and Applications of MnNi-Based Materials
Spintronics, or spin electronics, is a field of technology that exploits the intrinsic spin of the electron and its associated magnetic moment, in addition to its fundamental electronic charge. nih.gov Materials with high spin polarization are crucial for the development of spintronic devices.
Spin polarization refers to the degree to which the spins of electrons in a material are aligned in a particular direction. aps.org In ferromagnetic materials, the imbalance between spin-up and spin-down electrons at the Fermi level leads to a net spin polarization. Materials with 100% spin polarization, known as half-metals, are ideal for spintronic applications as they can act as perfect spin filters. nih.gov
Spin transport involves the flow of spin angular momentum. In spintronic devices, this is often achieved by injecting a spin-polarized current from a ferromagnetic material into a non-magnetic material. The efficiency of this process and the ability to manipulate the spin state are key challenges. Heterostructures, which are composed of layers of different materials, are fundamental to many spintronic devices. aps.org
While specific studies on spin transport in MnNi (1/1) heterostructures are limited, research on related systems provides a basis for understanding the potential mechanisms. For instance, in ferromagnet/semiconductor heterostructures, the transport of spin-polarized electrons across the interface is a central phenomenon. aps.org The development of heterostructures using 2D materials, such as graphene combined with magnetic materials like MnBi₂Te₄, has shown promise for achieving high spin polarization in the transport current. xidian.edu.cn In such systems, the quality of the interface is crucial for efficient spin injection and transport. xidian.edu.cn
The manipulation of spin can be achieved through various mechanisms, including the application of external magnetic fields or electric fields that influence the spin-orbit coupling. In heterostructures, interfacial effects, such as exchange bias between a ferromagnet and an antiferromagnet, are used to pin the magnetization of one layer, which is a fundamental principle in devices like spin valves. illinois.edu
The integration of materials like MnNi into spintronic devices such as magnetic random-access memory (MRAM), sensors, and logic devices is an active area of research. nih.govillinois.edu The properties of Mn-based antiferromagnetic materials, for example, are being explored for their potential to replace conventional materials in exchange-biased systems, offering advantages such as lower cost and high corrosion resistance. illinois.edu
Heusler alloys, a class to which many MnNi-based compounds belong, are considered promising for spintronic applications due to their potential for high spin polarization. nih.gov The ability to grow high-quality epitaxial films of these alloys is crucial for their integration into devices like current-perpendicular-to-plane giant magnetoresistance (CPP-GMR) spin valves. While specific performance metrics for devices based solely on MnNi (1/1) are not widely reported, the broader class of Mn-based Heusler alloys is being actively investigated. For example, theoretical studies on FeMnVGa, a quaternary Heusler alloy, show a high spin polarization of 81.3% even in the presence of significant atomic disorder, making it a promising candidate for spintronics. aps.org
The development of spintronic devices based on these materials faces challenges related to material synthesis, interface quality, and achieving robust performance at room temperature. However, the continuous discovery of new materials and a deeper understanding of the underlying physics are driving progress in this field. nih.govresearchgate.net
Advanced Synthesis and Fabrication Methodologies for Manganese Nickel 1/1 Materials
Solid-State Synthesis Techniques for MnNi Alloys
Solid-state synthesis methods are fundamental in the production of bulk MnNi alloys. These techniques involve the interdiffusion of atomic species in the solid state, driven by thermal energy or mechanical work, to form the desired intermetallic compound.
Mechanical Alloying and Annealing Processes for MnNi Fabrication
Mechanical alloying (MA) is a versatile solid-state powder processing technique capable of producing a wide range of equilibrium and non-equilibrium alloy phases. wikipedia.org The process involves the repeated welding, fracturing, and re-welding of powder particles in a high-energy ball mill. wikipedia.org This action leads to a refined microstructure and the formation of a homogeneous alloy. For equiatomic compositions like MnNi, mechanical alloying of elemental manganese and nickel powders can lead to the formation of nanocrystalline or even amorphous structures.
The process parameters in mechanical alloying are critical and include the type of mill, milling speed and time, ball-to-powder weight ratio (BPR), and the milling atmosphere. wikipedia.org For instance, in the preparation of equiatomic nickel-titanium alloys, a similar intermetallic system, mechanical alloying is carried out in a planetary ball mill under an argon atmosphere to prevent oxidation. e3s-conferences.org Studies on equiatomic Fe-Mn-Ni systems have shown that ball milling can lead to the formation of desired phases. researchgate.net The severe plastic deformation induced during milling refines the grain structure to the nanoscale, which can enhance the solubility of the constituent elements. mdpi.com
Following mechanical alloying, a subsequent annealing step is often necessary to induce the formation of the desired crystalline intermetallic phase and to relieve internal stresses. The annealing temperature and duration are crucial parameters that govern the final microstructure and properties. For example, in mechanically alloyed Ni50Ti50, annealing at temperatures above 777 K was required to initiate crystallization from the amorphous phase. d-nb.info The annealing process can be performed in a controlled atmosphere, such as a vacuum or inert gas, to prevent oxidation.
A summary of typical mechanical alloying and annealing parameters is presented in the table below.
| Parameter | Typical Range/Value | Significance |
| Milling Speed | 200 - 400 rpm | Affects the energy input and the rate of alloying. |
| Milling Time | 10 - 100 hours | Determines the degree of alloying and microstructural refinement. d-nb.info |
| Ball-to-Powder Ratio (BPR) | 10:1 - 20:1 | Influences the milling efficiency and impact energy. |
| Milling Atmosphere | Argon, Vacuum | Prevents oxidation of the metal powders. e3s-conferences.org |
| Process Control Agent (PCA) | Stearic acid, Ethanol | Used in small amounts to prevent excessive cold welding. |
| Annealing Temperature | 400 - 800 °C | Induces crystallization and phase transformation. d-nb.infospbstu.ru |
| Annealing Time | 1 - 10 hours | Affects grain growth and phase homogeneity. |
| Annealing Atmosphere | Vacuum, Hydrogen, Argon | Prevents oxidation during heat treatment. e3s-conferences.org |
High-Temperature Synthesis Routes for MnNi Intermetallics
High-temperature synthesis encompasses methods where thermal energy is the primary driver for the formation of intermetallic compounds from their constituent elements. These reactions can occur entirely in the solid state or involve a liquid phase.
Solid-state reaction diffusion is a common high-temperature route where powders of manganese and nickel are mixed, compacted, and heated to a temperature below the melting point of the constituents. At elevated temperatures, atomic diffusion across the interfaces of the particles leads to the formation of the MnNi intermetallic phase. The rate of formation is governed by factors such as temperature, time, and particle size. The presence of nickel has been shown to strongly influence the growth rate of intermetallic product phases in reactions involving solid-state diffusion. researchgate.net
Another approach involves reactions between a liquid and a solid. For instance, studies on the Ga-Ni system have shown that the reaction between liquid gallium and solid nickel leads to the formation of Ga-Ni intermetallic compounds. nih.gov A similar principle could be applied to the Mn-Ni system, where one element is heated above its melting point to react with the other in the solid state.
The formation of intermetallic compounds can also be a part of more complex processes like sintering. During the sintering of mixed elemental powders at high temperatures, the formation of intermetallic phases is a crucial step in the densification and homogenization of the final alloy.
Thin Film and Nanomaterial Fabrication of Manganese-Nickel (1/1)
The fabrication of MnNi in the form of thin films and nanomaterials opens up possibilities for applications in microelectronics, catalysis, and energy storage. These methods offer precise control over the material's dimensions and structure at the nanoscale.
Physical Vapor Deposition (e.g., Sputtering) Techniques for MnNi-Based Films
Physical Vapor Deposition (PVD) is a family of vacuum deposition methods used to produce thin films. researchgate.net Sputtering is a widely used PVD technique where atoms are ejected from a target material by bombardment with energetic ions and deposited onto a substrate. researchgate.netwevolver.com
To produce MnNi-based films, a target of either an MnNi alloy or separate manganese and nickel targets can be used. The composition of the deposited film can be controlled by adjusting the sputtering parameters. Key parameters in sputtering include the target power density, working gas pressure (typically Argon), substrate temperature, and the distance between the target and the substrate. researchgate.netwevolver.comkindle-tech.comresearchgate.net The properties of the resulting film, such as crystallinity, adhesion, and uniformity, are highly dependent on these parameters. wevolver.comkindle-tech.com For instance, higher substrate temperatures generally promote better crystallinity and adhesion of the deposited film. kindle-tech.com Reactive sputtering can be employed to deposit compound films by introducing a reactive gas, such as oxygen or nitrogen, into the sputtering chamber.
| Sputtering Parameter | Typical Range/Value | Effect on Film Properties |
| Target Power Density | 1 - 10 W/cm² | Affects deposition rate and can influence film stress. kindle-tech.com |
| Working Gas Pressure | 0.1 - 10 Pa | Influences the density and uniformity of the film. kindle-tech.comyoutube.com |
| Substrate Temperature | Room Temperature - 600 °C | Promotes crystallinity and improves adhesion. kindle-tech.com |
| Target-Substrate Distance | 5 - 20 cm | Affects deposition rate and film uniformity. researchgate.net |
| Bias Voltage | 0 - -200 V | Can be used to modify the film's microstructure and density. |
Hydrothermal and Chemical Synthesis Approaches for Manganese-Nickel Oxide Nanostructures
Hydrothermal and other chemical synthesis methods are powerful tools for producing manganese-nickel oxide nanostructures with controlled morphology and size. These wet-chemical routes offer advantages in terms of simplicity, low cost, and the ability to produce a variety of nanoscale architectures.
Hydrothermal synthesis involves a chemical reaction in a sealed vessel (autoclave) at elevated temperatures and pressures. scirp.orgscirp.orgsysrevpharm.orgresearchgate.net By controlling the reaction parameters such as temperature, time, pH, and the concentration of precursors (typically salts of manganese and nickel), it is possible to synthesize various nanostructures like nanoparticles, nanorods, and nanowires. scirp.orgresearchgate.netosti.gov For example, the synthesis of manganese oxide nanostructures with different morphologies has been achieved by tuning the reaction conditions. scirp.orgsysrevpharm.orgresearchgate.net
Chemical synthesis methods, such as co-precipitation and sol-gel processes, are also employed. In a typical co-precipitation synthesis of Mn-doped NiO nanoparticles, solutions of manganese and nickel salts are mixed, and a precipitating agent is added to form a solid precursor. researchgate.net This precursor is then washed, dried, and calcined at a specific temperature to obtain the final oxide nanoparticles. researchgate.net Sonochemical synthesis, which utilizes high-intensity ultrasound, is another method that has been used to produce nickel-manganous oxide nanostructures. nih.govresearchgate.net
The table below summarizes key parameters for the hydrothermal synthesis of manganese-nickel oxide nanostructures.
| Hydrothermal Parameter | Typical Range/Value | Influence on Nanostructure |
| Reaction Temperature | 120 - 200 °C | Affects crystallinity, phase, and morphology. scirp.orgosti.gov |
| Reaction Time | 12 - 48 hours | Influences the growth and assembly of nanostructures. sysrevpharm.orgosti.gov |
| Precursors | Manganese and Nickel Salts (e.g., sulfates, chlorides, acetates) | The choice of precursor can influence the final morphology. sysrevpharm.org |
| pH | 7 - 12 | Affects the precipitation and growth of the oxide. |
| Surfactants/Additives | CTAB, Urea | Can be used to control the shape and size of the nanostructures. scirp.org |
Computational Materials Science Approaches for Manganese Nickel 1/1
First-Principles Calculations and Density Functional Theory (DFT) for MnNi
First-principles calculations, which are based on the fundamental laws of quantum mechanics without empirical parameters, offer a detailed view of the intrinsic properties of materials. nih.gov Density Functional Theory (DFT) is a widely used first-principles method that can accurately predict the electronic and structural properties of crystalline solids. wpmucdn.comosti.gov
The electronic band structure of a material describes the ranges of energy that an electron is allowed to have and is crucial for understanding its electrical and magnetic properties. For MnNi, electronic band structure calculations have been performed to understand its metallic and magnetic nature.
Studies using the linearized muffin-tin orbital method with atomic sphere approximation (LMTO-ASA) within the local spin density (LSD) functional theory have investigated the electronic structure of CuAu (L1₀)-type MnNi. semi.ac.cn These calculations reveal that the anti-parallel alignment of the manganese (Mn) magnetic moments leads to the formation of a pseudo-gap in the energy bands, which lowers the electronic energy. semi.ac.cn The density of states (DOS) calculations show significant hybridization between the Mn 3d and Nickel (Ni) 3d states near the Fermi level. semi.ac.cnias.ac.in This hybridization plays a key role in the electronic and magnetic properties of the alloy. semi.ac.cn
The choice of computational method and exchange-correlation functional can influence the results. For instance, the Generalized Gradient Approximation (GGA) is often used for the exchange-correlation potential in DFT calculations. researchgate.net The calculated band structure for MnNi typically shows an overlap between the conduction and valence bands, confirming its metallic character. researchgate.net
Table 1: Key Findings from Electronic Band Structure Calculations for MnNi
| Property | Finding | Source |
| Magnetic Ordering | Anti-parallel alignment of Mn moments lowers electronic energy. | semi.ac.cn |
| Electronic Feature | Formation of a pseudo-gap in the energy bands. | semi.ac.cn |
| Hybridization | Significant hybridization of Mn 3d and Ni 3d states near the Fermi level. | semi.ac.cnias.ac.in |
| Conductivity | Overlap of conduction and valence bands confirms metallic nature. | researchgate.net |
This table summarizes key findings from DFT calculations on the electronic band structure of MnNi.
For L1₀-type MnNi, calculations have shown that the Mn atoms possess a significant magnetic moment, while the Ni atoms have a much smaller induced moment. semi.ac.cn The calculated magnetic moment for Mn is approximately 3.29 µB, and it lies in the c-plane. semi.ac.cn The interaction between the Mn moments is antiferromagnetic, meaning they align in an anti-parallel fashion. semi.ac.cn This antiferromagnetic ordering is the ground state for equiatomic MnNi. scilit.com
The magnetocrystalline anisotropy, which describes the directional dependence of the magnetic properties, has also been investigated. For MnNi, the magnetocrystalline anisotropy constant (K) has been calculated to be approximately -9.7 x 10⁵ J/m³, indicating a preference for the magnetic moments to lie in the basal plane. semi.ac.cn
Table 2: Calculated Magnetic Properties of L1₀-type MnNi
| Property | Calculated Value | Significance | Source |
| Mn Magnetic Moment | ~3.29 µB | Dominant magnetic moment in the alloy. | semi.ac.cn |
| Magnetic Ordering | Antiferromagnetic | Ground state magnetic structure. | semi.ac.cnscilit.com |
| Magnetocrystalline Anisotropy (K) | ~ -9.7 x 10⁵ J/m³ | Moments prefer to lie in the basal plane. | semi.ac.cn |
This table presents the calculated magnetic properties of L1₀-type MnNi from first-principles calculations.
Phonon dispersion relations describe the vibrational modes of the crystal lattice and are crucial for understanding a material's thermal properties, stability, and phase transitions. First-principles calculations can be used to compute these relations.
The study of lattice dynamics in disordered alloys like MnNi can be complex due to variations in mass, interatomic force constants, and local environments. researchgate.netarxiv.org Advanced techniques like the special quasirandom structures (SQS) method combined with an itinerant coherent potential approximation (ICPA) can be employed to calculate the phonon spectra of such alloys. researchgate.netarxiv.org
For alloys in the Ni-Mn system, first-principles lattice-dynamical calculations can help assign experimentally observed Raman and infrared active phonon modes. aps.org The calculations can reveal the compositional dependence of phonon modes and identify any zone-folded modes. aps.org The stability of a crystal structure can be assessed by examining the phonon dispersion curves; the absence of imaginary frequencies indicates dynamical stability. mdpi.com The interaction between electrons and phonons (electron-phonon coupling) can also be investigated, which is important for understanding phenomena like superconductivity and charge density waves. arxiv.orgarxiv.org
CALculation of PHAse Diagrams (CALPHAD) Methodologies for MnNi Systems
The CALPHAD method is a powerful computational tool for predicting phase diagrams and thermodynamic properties of multicomponent alloy systems. arxiv.org It relies on thermodynamic databases that contain models for the Gibbs free energy of each phase as a function of temperature, pressure, and composition. arxiv.orgresearchgate.net
The development of accurate and self-consistent thermodynamic databases is the foundation of the CALPHAD approach. bohrium.com For the Mn-Ni system, several thermodynamic assessments have been performed to develop reliable databases. researchgate.netmdpi.com These assessments critically evaluate and optimize experimental data, such as phase equilibria and thermochemical properties, to obtain a set of model parameters for the Gibbs energy of each phase. researchgate.netmdpi.comsemanticscholar.org
Thermodynamic databases for multi-principal element alloys, which may include Mn and Ni, are also being developed. dntb.gov.ua These databases, such as TCHEA and PanHEA, are specifically designed for high-entropy alloys and are crucial for predicting phase stability in complex multicomponent systems. researchgate.netdigitellinc.com These databases often incorporate data from first-principles calculations to improve their accuracy and predictive power, especially in regions where experimental data is scarce. bohrium.com
Table 3: Examples of Thermodynamic Databases Containing Mn-Ni Data
| Database Name/Type | Description | Relevant Elements | Source |
| TCFE7 | Thermodynamic database for Fe-based alloys. | Fe, Mn, Ni, Cr, Co, etc. | dierk-raabe.com |
| TCHEA | Thermodynamic database for high-entropy alloys. | Contains 26 elements including Mn and Ni. | digitellinc.com |
| PanHEA | Self-consistent thermodynamic database for Al-Co-Cr-Fe-Ni system and its constituents. | Al, Co, Cr, Fe, Ni, Mn | researchgate.net |
| ME-Ni | CALPHAD-type thermodynamic database for nickel-base alloys. | Ni, Mn, Al, Co, Cr, Fe, etc. | matcalc-engineering.com |
| Nuclear Materials Database | Thermodynamic database for nuclear materials. | U, Pu, Th, Mn, Ni, etc. | calphad.org |
This table provides examples of thermodynamic databases that include data for the Mn-Ni system, used in CALPHAD modeling.
The CALPHAD methodology is extensively used to predict phase stability and microstructural evolution in high-entropy alloys (HEAs) that contain Mn and Ni. dierk-raabe.comosti.gov By calculating the Gibbs free energy of competing phases, CALPHAD can predict the equilibrium phases at different temperatures and compositions. dierk-raabe.com
For example, in the well-known Cantor alloy (CoCrFeMnNi), CALPHAD simulations have been used to predict the stability of the face-centered cubic (fcc) solid solution phase. dierk-raabe.com The calculations can also predict the segregation of elements during solidification. In the CoCrFeMnNi system, it has been shown that Mn and Ni tend to segregate to the interdendritic regions. dierk-raabe.com
The CALPHAD approach can also be used to design new HEAs with desired phase constitutions. researchgate.netresearchgate.net By coupling CALPHAD with other modeling techniques and experimental validation, researchers can accelerate the discovery and development of new MnNi-containing HEAs with tailored properties. arxiv.orgosti.govarxiv.org
Atomistic Simulations for Manganese-Nickel (1/1) Phenomena
Atomistic simulations provide a powerful lens for examining the behavior of materials at the most fundamental level. By modeling the interactions between individual atoms, these computational techniques can elucidate complex phenomena that are often difficult to observe experimentally. For the equiatomic manganese-nickel (MnNi) alloy, methods such as Monte Carlo and molecular dynamics simulations are instrumental in understanding its structural and phase stability.
Monte-Carlo Simulations for Order-Disorder Phenomena in MnNi Alloys
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In materials science, they are particularly effective for studying thermodynamic properties, including the order-disorder transitions that are central to the behavior of alloys like MnNi.
The transition from a chemically disordered state to an ordered one is a critical phenomenon in many alloy systems. In MnNi, the atoms can arrange themselves on a crystal lattice in various configurations. At high temperatures, entropy favors a random distribution of Mn and Ni atoms on the lattice sites, resulting in a disordered solid solution. As the temperature decreases, the system's energy is minimized when Mn and Ni atoms occupy specific sublattice sites, leading to long-range order.
MC simulations model this phenomenon by defining a lattice (e.g., the body-centered cubic, bcc, or face-centered cubic, fcc, lattice relevant to MnNi) and the interaction energies between neighboring atoms (Mn-Mn, Ni-Ni, and Mn-Ni). The simulation proceeds by attempting to swap the positions of two atoms or change an atom's type, with the move being accepted or rejected based on the change in the system's total energy and the temperature, governed by a statistical criterion like the Metropolis algorithm.
Key Research Findings:
Modeling Ordering Transitions: In systems related to MnNi, such as Ni-Mn-Al alloys, MC simulations have successfully reproduced the critical temperatures for transitions between different ordered phases, like the B2 and L21 structures. Current time information in Kathmandu, NP. These simulations rely on energetic parameters derived from experimental data or first-principles calculations.
Influence of Atomic Interactions: It has been found that the ordering process is primarily driven by the interaction energies between different atomic pairs. Current time information in Kathmandu, NP. For instance, a strong attractive interaction between unlike atoms (Mn-Ni) promotes ordering, while repulsive interactions can lead to phase separation.
Kinetics of Ordering: The kinetics of how order develops over time can also be studied. Simulations can track the evolution of long-range order (LRO) and short-range order (SRO) parameters, revealing that the ordering process can be described by exponential-like behaviors with distinct relaxation times. researchgate.net A notable observation is the "slowing down" of the ordering kinetics near the critical order-disorder transition temperature. researchgate.net
Magnetic-Chemical Coupling: In magnetic alloys like MnNi, the atomic ordering is often coupled with magnetic ordering. MC simulations can incorporate both chemical and magnetic interaction models. Current time information in Kathmandu, NP.uspex-team.org Studies on related Ni-Mn alloys show that the magnetic state (e.g., ferromagnetic vs. antiferromagnetic) is highly dependent on the atomic arrangement and the distance between magnetic atoms like Mn. Current time information in Kathmandu, NP.uspex-team.org
| Input Parameter | Description | Typical Output/Finding |
|---|---|---|
| Lattice Structure | The crystal lattice on which atoms are placed (e.g., bcc, fcc). | Determination of stable ordered structures (e.g., L10, B2). |
| Interaction Energies | Effective energies for nearest-neighbor and further-neighbor pairs (e.g., VMn-Ni, VNi-Ni, VMn-Mn). | Calculation of critical order-disorder transition temperatures (Tc). Current time information in Kathmandu, NP. |
| Temperature (T) | The thermodynamic variable that controls the degree of atomic mobility and ordering. | Mapping the degree of long-range and short-range order as a function of T. researchgate.net |
| Magnetic Exchange | Energy parameters describing the magnetic coupling between atoms. | Prediction of the magnetic ground state (ferromagnetic vs. antiferromagnetic) for a given chemical order. uspex-team.org |
Molecular Dynamics Simulations of MnNi Phase Transitions
Molecular Dynamics (MD) is a simulation technique that computes the classical motion of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides detailed information about the dynamic evolution of the material, making it ideal for studying the mechanisms of phase transitions.
While Monte Carlo simulations are excellent for exploring thermodynamic equilibrium, MD simulations offer insights into the kinetic pathways and time-dependent nature of transformations. For a phase transition in MnNi, an MD simulation would track the trajectories of every Mn and Ni atom as the system is subjected to changes in temperature or pressure. This allows for the direct observation of structural rearrangements, such as the transformation from a high-temperature disordered phase to a low-temperature ordered phase.
The accuracy of MD simulations hinges on the quality of the interatomic potential or force field, which describes the forces that atoms exert on one another. For metallic alloys, these potentials can be derived from methodologies like the embedded-atom method (EAM).
General Approach and Findings in Related Systems:
While specific MD studies focusing solely on MnNi (1/1) phase transitions are not widely documented in the provided search context, the methodology is broadly applied to similar materials, revealing key aspects of solid-state transformations. aps.org
Mechanism of Transformation: MD simulations can reveal the atomistic pathways of a phase transition. For example, simulations can show whether a transition occurs via nucleation and growth of the new phase or through a collective, displacive mechanism. aps.org
Role of Defects: The presence of crystal defects, such as vacancies or grain boundaries, can significantly influence phase transitions. MD simulations allow researchers to introduce these defects and study their role as potential nucleation sites for the new phase.
Finite Size and Surface Effects: By simulating finite-sized nanocrystallites, MD can investigate how surfaces and size limitations impact the thermodynamics and kinetics of a phase transition, which can differ from the behavior of bulk materials. arxiv.org
Time Scale Limitations: A significant challenge in MD is the time scale limitation. Many solid-state phase transitions are rare events that occur on time scales much longer than what can be feasibly simulated (typically nanoseconds to microseconds). researchgate.net This can make it difficult to observe spontaneous transitions without employing elevated temperatures or advanced sampling techniques.
| Simulation Aspect | Description | Information Gained |
|---|---|---|
| Interatomic Potential | A mathematical function describing the potential energy of the system based on atomic positions (e.g., EAM for metals). | Determines the forces on each atom, governing the system's dynamics and the accuracy of the simulation. |
| Thermodynamic Ensemble | The set of state variables held constant (e.g., NVT for constant particle number, volume, temperature; NPT for constant pressure). | Allows for the simulation of transitions under specific thermodynamic conditions (e.g., heating/cooling at constant pressure). aps.org |
| Analysis of Trajectories | Post-processing of atomic positions and velocities over time. | Calculation of structural order parameters, diffusion coefficients, and visualization of atomic rearrangement mechanisms. aps.org |
| Free Energy Calculation | Advanced techniques (e.g., metadynamics, umbrella sampling) used to compute the free energy landscape of a transition. aps.orgarxiv.org | Quantification of the energy barriers and relative stability of different phases. |
Advanced Computational Frameworks and Algorithms for MnNi
Beyond direct atomistic simulations, more abstract and powerful computational frameworks are essential for mapping the full thermodynamic landscape of alloy systems like MnNi. These methods provide a bridge between quantum mechanical calculations and macroscopic thermodynamic properties, such as phase diagrams.
Cluster Expansion Methods in MnNi Phase Diagram Studies
The Cluster Expansion (CE) method is a highly effective computational technique for modeling the energetics of alloys with substitutional disorder. uspex-team.orgutexas.edu It provides a way to accurately predict the energy of any atomic configuration on a given crystal lattice based on the results of a limited number of high-accuracy (but computationally expensive) first-principles calculations, such as those from Density Functional Theory (DFT).
The core idea of CE is to express the energy (or another property) of an alloy configuration as a sum of contributions from different clusters of lattice sites (e.g., pairs, triplets, quadruplets of atoms). uspex-team.org The coefficients of this expansion, known as Effective Cluster Interactions (ECIs), are determined by fitting to the energies of a set of known ordered structures. utexas.eduscm.com
Once the ECIs are determined, the CE Hamiltonian can be used in conjunction with Monte Carlo simulations to rapidly calculate the energy of millions of different atomic configurations. This allows for the efficient calculation of thermodynamic properties and the construction of phase diagrams, which map the stable phases as a function of temperature and composition. utexas.edu
Key Research Findings and Applications:
Phase Stability Prediction: The primary application of CE is to predict the phase stability of alloys. By calculating the formation energies of a wide range of compositions and ordered structures, CE can identify the ground-state structures (the most stable configurations at 0 K). researchgate.net
Phase Diagram Calculation: By combining a CE Hamiltonian with Monte Carlo simulations, one can compute the free energy of the alloy at finite temperatures, which is the key to constructing a complete temperature-composition phase diagram. uspex-team.orgutexas.edu This allows for the prediction of order-disorder transition temperatures and the boundaries of phase coexistence regions.
Interplay with Magnetism: For magnetic alloys, the CE method can be extended to include magnetic degrees of freedom, allowing for the study of the interplay between chemical and magnetic ordering. ens.fr
Transfer Learning: Recent developments have integrated machine learning concepts with CE. ens.fr For instance, transfer learning using information from less accurate but computationally cheaper potentials can be used to accelerate the process of fitting a high-fidelity CE model, reducing the number of expensive DFT calculations required. ens.fr
Future Research Directions and Unexplored Avenues in Manganese Nickel 1/1 Research
Novel MnNi-Based Alloy Design Principles for Enhanced Functionality
The development of new MnNi-based alloys with superior performance hinges on innovative design principles that go beyond traditional trial-and-error approaches. Future research will increasingly focus on a fundamental understanding of the structure-property relationships to rationally design alloys with enhanced functionalities.
A promising avenue lies in the exploration of synergistic effects between manganese and nickel in bimetallic systems. For instance, in Manganese Nickel-Layered Double Hydroxides (MnNi-LDH) with a 1:1 Mn/Ni ratio, researchers have observed optimal electrocatalytic performance for the oxygen evolution reaction (OER). researchgate.net This synergistic interaction is crucial for efficient charge transfer and improved reaction kinetics. researchgate.net The ability of MnNi-LDH to host both manganese and nickel in various oxidation states is advantageous for redox reactions, a key aspect of electrocatalysis. researchgate.net Future alloy design could leverage this principle, aiming to create materials with a high density of active sites and optimized electronic structures for catalytic applications.
Furthermore, the concept of "mechanism-based alloy design" will be pivotal. researchgate.net This approach involves understanding and controlling elemental and mechanical partitioning between different phases and at defect sites to tailor the material's stability and trigger desired deformation mechanisms like transformation-induced plasticity (TRIP) and twinning-induced plasticity (TWIP). researchgate.net For MnNi (1/1), this could involve introducing micro-alloying elements to stabilize specific phases or create tailored microstructures that enhance mechanical properties like strength and ductility.
The table below summarizes key design principles and their potential impact on the functionality of MnNi-based alloys.
| Design Principle | Targeted Functionality | Potential Impact |
| Synergistic Bimetallic Effects | Electrocatalysis | Enhanced reaction kinetics and efficiency for energy conversion and storage. researchgate.net |
| Mechanism-Based Design | Mechanical Properties | Improved strength, ductility, and toughness for structural applications. researchgate.net |
| Micro-alloying | Phase Stability & Properties | Tailoring of magnetic, thermal, and mechanical behaviors. |
| Nanostructuring | Surface Area & Reactivity | Increased active sites for catalysis and sensing applications. |
Advanced Characterization of Dynamic Phenomena in MnNi Systems
To fully unlock the potential of MnNi (1/1), it is crucial to understand its behavior under real-world operating conditions. This requires the application of advanced in-situ and operando characterization techniques that can probe the material's dynamic responses to various stimuli such as temperature, stress, and electrochemical potentials.
Operando spectroscopy is a powerful methodology that allows for the simultaneous characterization of a material's properties while it is actively functioning, for instance, as a catalyst. wikipedia.orgspectroscopyonline.com Techniques like operando Raman spectroscopy and X-ray absorption spectroscopy (XAS) can provide real-time information about the structural and electronic changes in MnNi (1/1) during a chemical reaction. researchgate.netrsc.org This is particularly important for understanding reaction mechanisms and identifying the active sites responsible for catalysis. spectroscopyonline.com For example, in-situ Raman spectroscopy can track changes in vibrational modes, revealing the formation and evolution of intermediate species on the catalyst surface. researchgate.net
Dynamic Mechanical Analysis (DMA) is another critical technique for characterizing the viscoelastic properties of materials under dynamic loading. anton-paar.comabcm.org.brwikipedia.org By applying an oscillating force and measuring the material's response, DMA can determine properties like the storage modulus (stiffness) and loss modulus (damping capacity) as a function of temperature and frequency. anton-paar.comabcm.org.brwikipedia.org For MnNi (1/1), DMA can be used to study phase transformations, which are often accompanied by significant changes in mechanical properties. abcm.org.br This is particularly relevant for applications where the material might experience vibrations or temperature fluctuations.
Pump-probe spectroscopy offers insights into the ultrafast dynamics of a material on femtosecond and picosecond timescales. arxiv.orgmsu.edunih.govk2photonics.com In this technique, a "pump" laser pulse excites the material, and a time-delayed "probe" pulse monitors the subsequent changes in its optical properties. msu.eduk2photonics.com This can reveal information about carrier dynamics, phonon interactions, and energy transfer processes. For MnNi (1/1), pump-probe spectroscopy could be used to investigate its potential in high-speed electronics and spintronic devices.
The following table outlines advanced characterization techniques and the dynamic phenomena they can elucidate in MnNi (1/1) systems.
| Characterization Technique | Dynamic Phenomena | Key Insights |
| Operando Spectroscopy (Raman, XAS) | Catalytic reactions, phase changes | Real-time monitoring of structural and electronic evolution, identification of active sites and reaction intermediates. wikipedia.orgspectroscopyonline.comrsc.org |
| Dynamic Mechanical Analysis (DMA) | Phase transformations, viscoelastic behavior | Changes in stiffness, damping capacity, and mechanical stability under dynamic loads and varying temperatures. anton-paar.comabcm.org.brwikipedia.org |
| Pump-Probe Spectroscopy | Ultrafast carrier and lattice dynamics | Energy transfer, electron-phonon coupling, and potential for high-frequency applications. arxiv.orgmsu.edunih.govk2photonics.com |
| In-situ Transmission Electron Microscopy (TEM) | Microstructural evolution, vacancy ordering | Real-time visualization of atomic-scale structural changes under thermal or electron beam stimulus. nih.gov |
Theoretical Predictions for Functional Properties of MnNi Compounds
In parallel with experimental efforts, theoretical modeling and computational simulations are indispensable tools for predicting the functional properties of MnNi compounds and guiding experimental synthesis. First-principles calculations, such as those based on Density Functional Theory (DFT), can provide fundamental insights into the electronic structure, magnetic properties, and phase stability of materials.
For example, DFT calculations have been used to predict that Mn₂NiIn, a related Heusler alloy, could exhibit a magnetic shape memory effect due to a structural transition from a cubic to a tetragonal phase. rsc.org Such theoretical predictions can inspire the experimental investigation of similar properties in the MnNi (1/1) system. By calculating the total energy of different crystal structures and magnetic configurations, researchers can predict the most stable phases and their corresponding properties.
Machine learning (ML) is also emerging as a powerful tool for accelerating materials discovery. ijera.com By training ML models on existing experimental and computational data, it is possible to predict the properties of new, unexplored compounds with high accuracy and at a fraction of the computational cost of traditional methods. ijera.com For instance, ML models can be trained to predict the mechanical properties of non-equiatomic high-entropy alloys based on their composition, providing a rapid screening tool for identifying promising candidates. youtube.com This approach could be readily adapted to predict the functional properties of a wide range of MnNi-based alloys.
The integration of DFT and ML can create a powerful workflow for materials design. DFT can be used to generate a high-fidelity dataset to train ML models, which can then be used to rapidly explore a vast compositional space. The most promising candidates identified by the ML models can then be further investigated using more accurate, but computationally expensive, DFT calculations.
Potential of Manganese-Nickel (1/1) in Emerging Technologies Beyond Current Applications
While research into MnNi (1/1) is still in its early stages, its unique combination of properties suggests significant potential in a variety of emerging technologies that go beyond its current applications.
The growing demand for energy storage solutions has spurred intense research into new battery chemistries. wikipedia.org While much of the focus has been on lithium-ion batteries with nickel-manganese-cobalt (NMC) cathodes, there is a strong drive to develop cobalt-free alternatives due to the cost and ethical concerns associated with cobalt mining. arxiv.orgarxiv.org The synergistic effects observed in MnNi-based electrocatalysts suggest that MnNi (1/1) could be a promising candidate for next-generation battery cathodes or electrocatalysts for metal-air batteries. researchgate.net
The unique magnetic properties that can arise from the interplay of manganese and nickel atoms also open up possibilities in the field of spintronics. abcm.org.br Materials with controllable magnetic states are essential for developing new types of data storage, sensors, and quantum computing devices. Theoretical predictions of ferrimagnetism and shape memory behavior in related Mn-Ni alloys further underscore the potential of MnNi (1/1) in this area. rsc.org
Furthermore, the development of high-entropy alloys, where multiple elements are present in near-equiatomic concentrations, has revealed materials with exceptional mechanical properties. iitk.ac.in While MnNi (1/1) is a binary alloy, the principles learned from high-entropy alloy research, such as the role of lattice distortion and sluggish diffusion, could be applied to design novel MnNi-based alloys with superior strength, toughness, and high-temperature performance for applications in aerospace and other demanding industries.
Q & A
Q. How can systematic reviews and meta-analyses synthesize conflicting data on the Mn-Ni system’s thermodynamic properties?
- Methodological Answer : Follow PRISMA’s 27-item checklist to ensure transparency . For example, compare vapor pressure studies (Pratt and Ahmad, 1975) with calorimetric data (Batalin et al., 1981), noting discrepancies in entropy values due to differing assumptions about magnetic contributions . Use sensitivity analysis to weight studies by methodological rigor (e.g., sample purity controls) .
Q. What frameworks (e.g., PICO, FINER) are appropriate for formulating research questions on Mn-Ni (1:1) alloy design?
- Methodological Answer : Apply the FINER criteria:
- Feasibility : Ensure access to high-purity Mn/Ni sources and advanced characterization tools.
- Novelty : Target understudied areas like high-pressure phase behavior (Ershova et al., 1981) .
- Ethics : Address safety protocols for handling Mn/Ni powders.
- Relevance : Link to applications in magnetostrictive materials or energy storage .
Q. How should researchers design studies to investigate Mn-Ni (1:1) alloys in composite metamaterials?
- Methodological Answer : Focus on interfacial compatibility and coefficient of thermal expansion (CTE) mismatches. As shown in composite bimaterial studies ( ), select Mn-Ni pairs with Young’s moduli disparities (e.g., Mn-Ni vs. Mg-Si) and use finite element analysis (FEA) to predict stress distribution . Validate with synchrotron-based strain mapping.
Data Presentation Guidelines
- Tables : Include phase transition temperatures and magnetic properties from key studies (e.g., Néel temperatures from Shull and Siegel (1952)) .
- Figures : Plot phase diagrams from conflicting studies side-by-side, annotating methodological differences (e.g., impurity levels, measurement techniques) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
